molecular formula C22H30INO4S B160037 I-SAP

I-SAP

Cat. No.: B160037
M. Wt: 531.4 g/mol
InChI Key: SZNMERGTFJHNSM-JAWYFFTGSA-N
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Description

I-SAP, also known as a high affinity TP receptor antagonist, is a compound with significant biological activity. It is known for its ability to produce platelet shape change without causing aggregation at physiological pH. The compound binds to human platelets with maximum binding observed between pH 6.5 and pH 7.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of I-SAP involves several steps, including the introduction of iodine and sulfonamide groups into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including halogenation, sulfonation, and coupling reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production would require stringent control of reaction conditions to ensure high purity and yield of the final product. Solvent extraction, crystallization, and chromatography are common methods used in the purification process.

Chemical Reactions Analysis

Types of Reactions: I-SAP undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the iodine group, potentially leading to deiodinated products.

    Substitution: The sulfonamide group in this compound can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce deiodinated analogs.

Scientific Research Applications

I-SAP has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying receptor-ligand interactions.

    Biology: Investigated for its effects on platelet function and its potential role in modulating blood clotting mechanisms.

    Medicine: Explored for its therapeutic potential in conditions related to platelet aggregation and thrombosis.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mechanism of Action

I-SAP exerts its effects by binding to TP receptors on platelets, leading to a change in platelet shape without causing aggregation. This binding is highly specific and occurs with high affinity at physiological pH. The molecular targets include the TP receptor, and the pathways involved are related to platelet activation and signal transduction .

Comparison with Similar Compounds

    SQ 29,548: Another TP receptor antagonist with similar binding properties.

    GR 32191: A compound with comparable effects on platelet function.

Uniqueness: I-SAP is unique due to its high affinity binding to TP receptors and its ability to induce shape change without aggregation. This makes it a valuable tool in research focused on platelet biology and receptor-ligand interactions.

Properties

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNMERGTFJHNSM-JAWYFFTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)I)C/C=C\CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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